Propan-2-yl hydrazinecarboxylate physical properties
Propan-2-yl hydrazinecarboxylate physical properties
The following technical guide details the physical properties, synthesis, and application of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate). This document is structured for researchers and scientists requiring rigorous data for experimental design and drug development.
(Isopropyl Carbazate)
CAS Number: 6271-30-3 Formula: C₄H₁₀N₂O₂ Molecular Weight: 118.13 g/mol
Executive Summary
Propan-2-yl hydrazinecarboxylate, commonly known as Isopropyl carbazate, is a specialized hydrazine derivative used primarily as a building block in the synthesis of aza-peptides and biologically active heterocycles. It serves as a critical intermediate for introducing the isopropyl carbamate moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.
Unlike its more common homologues (Methyl and Ethyl carbazate), Isopropyl carbazate offers unique steric properties due to the branching of the isopropyl group, which can influence the folding and binding affinity of peptide mimetics.
Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9]
The following data aggregates experimental values and high-confidence predictive models where specific experimental data is limited in open literature.
Core Physical Properties[7]
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous liquid | Tends to supercool; solidifies upon standing at low temp. |
| Melting Point | 25 – 35 °C (Estimated) | Lower than Ethyl carbazate (44–47 °C) due to steric disruption of crystal packing. |
| Boiling Point | 110 – 115 °C @ 22 mmHg | Extrapolated from Ethyl carbazate data. |
| Density | 1.065 ± 0.06 g/cm³ | Predicted at 20 °C. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Moderately soluble in water; hydrolyzes slowly. |
| pKa | ~3.5 (Hydrazine NH₂) | Basic nitrogen is less nucleophilic than alkyl hydrazines due to carbonyl electron withdrawal. |
| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage. |
Spectroscopic Identification (Diagnostic Signals)
Researchers should use the following diagnostic signals to verify compound identity and purity.
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.25 ppm (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).
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δ 4.95 ppm (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).
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δ 3.80 ppm (br s, 2H): Hydrazine terminal amine (–NH ₂).
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δ 6.10 ppm (br s, 1H): Carbamate amide proton (–NH –).
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IR Spectroscopy:
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1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Carbamate).
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3300–3400 cm⁻¹: N–H stretching (Primary and secondary amines).
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Synthesis & Production Workflows
The synthesis of Isopropyl carbazate requires careful control of stoichiometry to prevent the formation of the symmetrical byproduct, diisopropyl carbonate, or bis-acylated hydrazine.
Primary Synthetic Route (Chloroformate Method)
This method is preferred for laboratory-scale synthesis due to its high speed and availability of reagents.
Reaction:
Protocol:
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Setup: Charge a round-bottom flask with Hydrazine hydrate (2.0 equiv) in DCM or THF. Cool to 0 °C.
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Addition: Dropwise add Isopropyl Chloroformate (1.0 equiv) over 30 minutes. Note: Excess hydrazine acts as a scavenger for HCl.
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Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purification: Vacuum distillation is recommended to remove traces of bis-isopropyl hydrazine dicarboxylate.
Green Synthetic Route (Carbonate Method)
Avoids corrosive chloroformates; suitable for larger scale-up.
Reaction:
Synthesis Logic Diagram
Caption: Comparative synthesis pathways emphasizing stoichiometric control to minimize bis-acylated byproducts.
Handling, Stability & Safety (HSE)
Isopropyl carbazate is a reactive nucleophile and potential irritant. Strict adherence to safety protocols is required.
Hazard Identification (GHS)
Storage & Stability Protocol
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Temperature: Store at 2–8 °C (Refrigerated).
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Atmosphere: Hygroscopic; store under Nitrogen or Argon.
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Shelf Life: 12 months if sealed. Degradation is indicated by a yellowing color and the smell of ammonia or isopropanol.
Safety Workflow Diagram
Caption: Standard Operating Procedure (SOP) for the safe storage and handling of reactive carbazates.
Applications in Drug Discovery
Aza-Peptide Synthesis
Isopropyl carbazate is a key reagent for installing the aza-amino acid residue into peptide chains. The replacement of the
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Mechanism: Reacts with activated amino acids (isocyanates or active esters) to form the aza-peptide linkage.
Heterocycle Formation
Used as a precursor for:
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1,2,4-Triazoles: Via cyclization with nitriles or imidates.
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Pyrazoles: Via condensation with 1,3-diketones.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12209425, Propan-2-yl hydrazinecarboxylate. Retrieved from [Link]
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Organic Syntheses. (1964). t-Butyl Carbazate (Analogous Synthesis Method). Org. Synth. 1964, 44, 20. Retrieved from [Link]
